molecular formula C10H17NO2 B2687188 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909348-10-2

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2687188
CAS No.: 1909348-10-2
M. Wt: 183.251
InChI Key: XOFNZNBZYRSZLQ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-7-oxa-2-azaspiro[35]nonan-1-one is a spirocyclic compound with a unique structure that includes an oxetane and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The reaction conditions often include the use of formic acid and Oxone® for oxidative cyclizations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: Using reagents like Oxone® in formic acid.

    Reduction: Potentially using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed on the bromomethyl groups.

Common Reagents and Conditions:

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone® can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, it can bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, facilitating the reduction of benzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects.

Properties

IUPAC Name

1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNZNBZYRSZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCOCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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